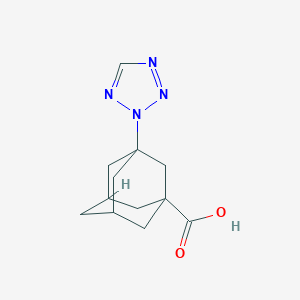![molecular formula C29H26BrN3O3 B455029 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE](/img/structure/B455029.png)
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and a brominated methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE typically involves multiple steps, including the formation of the quinoline core, bromination, and coupling with piperazine. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The quinoline core and brominated methoxyphenyl group may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)ethanone: This compound shares the brominated methoxyphenyl group but lacks the quinoline core and piperazine ring.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound is structurally similar but has different functional groups and lacks the quinoline core.
Uniqueness
1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is unique due to its combination of a quinoline core, piperazine ring, and brominated methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C29H26BrN3O3 |
|---|---|
Molecular Weight |
544.4g/mol |
IUPAC Name |
1-[4-[4-[6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C29H26BrN3O3/c1-19(34)20-3-8-23(9-4-20)32-13-15-33(16-14-32)29(35)26-18-28(21-5-10-24(36-2)11-6-21)31-27-12-7-22(30)17-25(26)27/h3-12,17-18H,13-16H2,1-2H3 |
InChI Key |
WQVUPBWXJNRYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dimethylphenyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454946.png)
![5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B454947.png)

![5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454952.png)
![5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454954.png)
![3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454955.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454957.png)
![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454960.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B454963.png)
![Isopropyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454964.png)
![Methyl 6-ethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454967.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454968.png)
